Welcome to the BenchChem Online Store!
molecular formula C10H9N3O4 B8573207 ethyl 3-nitroimidazo[1,2-a]pyridine-5-carboxylate

ethyl 3-nitroimidazo[1,2-a]pyridine-5-carboxylate

Cat. No. B8573207
M. Wt: 235.20 g/mol
InChI Key: UUJNTTLPYPJRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05958942

Procedure details

To a solution of 2.35 g of 5-ethoxycarbonyl-3-nitroimidazo[1,2-a]pyridine in 100 ml of ethanol was added 10% Pd-C (wet, 470 mg). The mixture was stirred for 110 hours at room temperature under hydrogen atmosphere. The catalyst was filtered off and washed with ethanol. The filtrate and the washing were combined, and the solvent was distilled off. The residue was purified by column chromatography (eluent: ethyl acetate) to afford 891 mg of the desired compound (43.4%, a dark reddish oil).
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
470 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[N:11]2[C:12]([N+:15]([O-])=O)=[CH:13][N:14]=[C:10]2[CH:9]=[CH:8][CH:7]=1)=[O:5])[CH3:2]>C(O)C.[Pd]>[NH2:15][C:12]1[N:11]2[C:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])=[CH:7][CH:8]=[CH:9][C:10]2=[N:14][CH:13]=1

Inputs

Step One
Name
Quantity
2.35 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC=CC=2N1C(=CN2)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
470 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 110 hours at room temperature under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
washed with ethanol
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (eluent: ethyl acetate)

Outcomes

Product
Details
Reaction Time
110 h
Name
Type
product
Smiles
NC1=CN=C2N1C(=CC=C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 891 mg
YIELD: CALCULATEDPERCENTYIELD 43.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.